N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)-4-isobutyramidobenzamide
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Overview
Description
“N-(2-(3-fluoro-4-methoxyphenylsulfonamido)ethyl)-4-isobutyramidobenzamide” is a complex organic compound. It contains several functional groups, including a fluoro-methoxyphenyl group, a sulfonamide group, an isobutyramido group, and a benzamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluoro-methoxyphenyl group could potentially be introduced using a boronic acid derivative, such as 3-fluoro-4-methoxyphenylboronic acid .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The fluoro-methoxyphenyl group would likely contribute to the compound’s polarity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially participate in a variety of reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluoro-methoxyphenyl group could potentially increase its polarity and influence its solubility .
Scientific Research Applications
Synthesis and Radiolabeling
- The synthesis of compounds like glyburide, labeled with tritium and carbon-14, highlights the importance of these processes in creating labeled compounds for research, including potential applications in tracing and studying the metabolism of drugs in biological systems (R. Hsi, 1973).
Potential for Novel Insecticides
- Research into compounds like flubendiamide demonstrates the search for novel insecticides with unique chemical structures and modes of action. This suggests that compounds with complex structures, such as the one , could potentially be investigated for their insecticidal properties (Masanori Tohnishi et al., 2005).
Antitumor Activities
- Studies on sulfonamide derivatives explore the design and synthesis of potential antitumor agents. This underscores the therapeutic potential of complex sulfonamides in developing treatments with low toxicity and high efficacy against cancer (Z. Huang et al., 2001).
Drug Metabolism and Pharmacology
- The application of biocatalysis in drug metabolism, as demonstrated in the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, indicates the relevance of such compounds in pharmacological research and drug development (M. Zmijewski et al., 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-[(3-fluoro-4-methoxyphenyl)sulfonylamino]ethyl]-4-(2-methylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O5S/c1-13(2)19(25)24-15-6-4-14(5-7-15)20(26)22-10-11-23-30(27,28)16-8-9-18(29-3)17(21)12-16/h4-9,12-13,23H,10-11H2,1-3H3,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDGRNNEDHDRJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC(=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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